1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring. One common method is the trifluoromethoxylation of a suitable precursor. This process can be achieved using reagents such as trifluoromethyl ethers and involves specific reaction conditions to ensure the successful incorporation of the trifluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and optimized reaction conditions are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .
Scientific Research Applications
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Industry: It is used in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can inhibit enzymes or bind to receptors, affecting their activity and leading to specific biological effects.
Pathways Involved: The presence of the trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-fluoro-4-(trifluoromethoxy)benzene
- 1-(Benzyloxy)-3-fluoro-2-(trifluoromethoxy)benzene
- 1-(Benzyloxy)-4-fluoro-2-(trifluoromethoxy)benzene
Comparison: 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzene ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene, with the molecular formula and a molecular weight of approximately 286.22 g/mol, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both trifluoromethoxy and benzyloxy functional groups, which may influence its interaction with biological targets.
The compound is stable under proper storage conditions (recommended at -20°C) and exhibits unique chemical properties due to the presence of multiple fluorine atoms, which can enhance lipophilicity and alter metabolic pathways compared to non-fluorinated analogs .
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related series of fluorinated biphenyl derivatives were evaluated for their ability to inhibit cancer cell proliferation. These studies utilized various human cancer cell lines, demonstrating that fluorinated compounds can modulate key signaling pathways involved in tumor growth and survival .
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | Target/Pathway | Reference |
---|---|---|---|
This compound | Anticancer | Unknown | |
Trifluoromethoxy derivatives | Antiproliferative | MAPK/ERK pathway | |
Biphenyl analogs | Cytotoxicity | Apoptosis induction |
S1P1 Receptor Modulation
The compound's structure suggests potential interactions with sphingosine-1-phosphate (S1P) receptors, which are implicated in various diseases, including autoimmune disorders and cancer. Research has shown that S1P receptor modulators can influence lymphocyte trafficking and vascular integrity, making them candidates for treating conditions like multiple sclerosis and psoriasis .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of fluorinated compounds, including those structurally related to this compound. These compounds were tested for their efficacy in modulating immune responses in vitro using mouse splenocytes. The results indicated that certain derivatives could enhance T-cell activation, suggesting a role in immunotherapy applications .
Table 2: Case Study Overview
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the toxicity profiles of such compounds. Fluorinated compounds often exhibit varying degrees of toxicity depending on their structure. Preliminary toxicity assessments should be conducted to evaluate any adverse effects on human cells or model organisms .
Properties
IUPAC Name |
2-fluoro-1-phenylmethoxy-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-13-11(19-9-10-5-2-1-3-6-10)7-4-8-12(13)20-14(16,17)18/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWRMVDRLLNETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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